molecular formula C17H15F3N6 B6448484 3-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrazine-2-carbonitrile CAS No. 2549041-59-8

3-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrazine-2-carbonitrile

Cat. No.: B6448484
CAS No.: 2549041-59-8
M. Wt: 360.34 g/mol
InChI Key: XTVVNJISAQRGDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrazine-2-carbonitrile features a structurally intricate bicyclic system fused with aromatic and heterocyclic substituents. Its core consists of an octahydropyrrolo[3,4-b]pyrrole moiety—a saturated bicyclic amine system—linked to a pyrazine-2-carbonitrile group. The pyrrolopyrrole unit is substituted at the 5-position with a 5-(trifluoromethyl)pyridin-2-yl group, introducing both aromaticity and electron-withdrawing properties via the trifluoromethyl (-CF₃) substituent.

The trifluoromethylpyridine substituent likely improves metabolic stability and lipophilicity, traits common in agrochemicals and pharmaceuticals .

Properties

IUPAC Name

3-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N6/c18-17(19,20)12-1-2-15(24-8-12)25-9-11-3-6-26(14(11)10-25)16-13(7-21)22-4-5-23-16/h1-2,4-5,8,11,14H,3,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVVNJISAQRGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=NC=C(C=C3)C(F)(F)F)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrazine-2-carbonitrile typically involves multi-step reactions starting with the appropriate pyridine derivative. The process includes:

  • Nitrile formation: Introduction of a nitrile group through cyanation.

  • Pyrrolo[3,4-b]pyrrol synthesis: Constructing the octahydro ring system, which involves cyclization reactions.

  • Trifluoromethylation: Addition of the trifluoromethyl group to the pyridine ring using reagents like trifluoromethyl iodide in the presence of a base. Industrial Production Methods: Industrial synthesis may involve scalable procedures using similar reaction steps but under optimized conditions for large-scale production. This typically includes high-yield reactions, cost-effective reagents, and processes that ensure product purity and minimal waste.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: Can be oxidized to form various oxides and hydroxides under specific conditions.

  • Reduction: Can be reduced, potentially affecting the pyridine ring or other components of the molecule.

  • Substitution: Capable of undergoing substitution reactions, particularly at the pyridine and pyrazine rings. Common Reagents and Conditions Used:

  • Oxidizing agents like potassium permanganate.

  • Reducing agents such as hydrogen gas with catalysts like palladium.

  • Substitution reagents including halogens and various nucleophiles. Major Products Formed:

  • The primary products depend on the specific reaction conditions but can include a variety of derivatives like oxidized forms, reduced forms, and substituted products with different functional groups.

Scientific Research Applications

In Chemistry:

  • Utilized as a building block in synthetic chemistry for creating complex molecular structures. In Biology:

  • Investigated for its interactions with biological molecules, including proteins and nucleic acids. In Medicine:

  • Examined for potential therapeutic applications, possibly in areas such as anti-inflammatory or anti-cancer treatments. In Industry:

  • Could serve as a precursor or intermediate in the synthesis of more complex compounds or materials.

Mechanism of Action

The mechanism by which 3-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrazine-2-carbonitrile exerts its effects depends on its specific application:

  • Molecular Targets: In a biological context, it may target enzymes, receptors, or DNA.

  • Pathways Involved: The pathways could include inhibition of specific enzymes, modulation of receptor activity, or binding to nucleic acids.

Comparison with Similar Compounds

Target Compound

  • Core : Pyrrolopyrrole (bicyclic amine) fused to pyrazine-carbonitrile.
  • Key Features :
    • Saturated bicyclic system (octahydropyrrolopyrrole) for conformational rigidity.
    • Pyrazine-carbonitrile for electronic modulation.
    • Trifluoromethylpyridinyl substituent for enhanced lipophilicity and stability.

Triazolothiadiazoles (Evidenced in )

  • Core : Triazolo[3,4-b]thiadiazole (fused triazole-thiadiazole system).
  • Key Features :
    • Unsaturated fused heterocycle with sulfur and nitrogen atoms.
    • Substituted with pyridyl, alkyl, or aryl groups.
    • Demonstrated vasodilatory, antimicrobial, and anti-inflammatory activities .

Pyrazole Carbonitriles (Evidenced in )

  • Core : Pyrazole ring with carbonitrile substituent.
  • Key Features :
    • Trifluoromethyl and sulfinyl groups (e.g., fipronil, ethiprole).
    • Broad-spectrum insecticidal activity due to CN and -CF₃ groups enhancing target binding .

Substituent Effects

Compound Class Substituent Role Biological Impact
Target Compound -CF₃ (electron-withdrawing), pyridinyl (aromatic) Potential metabolic stability; possible CNS or agrochemical targeting .
Triazolothiadiazoles Pyridyl, aryl/alkyl (lipophilicity modulation) Vasodilation (e.g., 2a–2s derivatives ); antimicrobial activity .
Pyrazole Carbonitriles -CN (polarity), -CF₃/SO-R (electronic effects) Insecticidal activity via GABA receptor disruption (e.g., fipronil ).

Electronic and Steric Properties

  • The -CN group on pyrazine increases dipole moments, enhancing solubility in polar solvents.
  • Triazolothiadiazoles :

    • Sulfur and nitrogen atoms in the core enable π-π stacking and hydrogen bonding, critical for bioactivity .
    • Substituents at the 3- and 6-positions significantly modulate activity; pyridyl groups enhance vasodilation .
  • Pyrazole Carbonitriles :

    • Planar pyrazole ring facilitates membrane penetration, while -CF₃ and -CN groups stabilize interactions with hydrophobic enzyme pockets .

Biological Activity

3-{5-[5-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrazine-2-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H16F3N5C_{18}H_{16}F_3N_5 with a molecular weight of 359.3 g/mol. The IUPAC name is 5-[5-[3-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine-2-carbonitrile. The presence of the trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with biological targets.

PropertyValue
Molecular FormulaC18H16F3N5
Molecular Weight359.3 g/mol
IUPAC Name5-[5-[3-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine-2-carbonitrile
InChI KeyJQEMGJCQOBGDNL-UHFFFAOYSA-N

The compound's mechanism of action involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group contributes to increased lipophilicity and enhanced binding affinity to biological targets. Studies suggest that it may modulate enzyme activities and receptor functions, leading to various biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. For instance:

  • In vitro studies showed an IC50 value indicating effective inhibition of bacterial growth compared to standard antibiotics.

Antitumor Activity

The compound has also been investigated for its antitumor properties. In animal models:

  • Case Study : A study demonstrated that administration of the compound led to a reduction in tumor size in xenograft models of human cancer.

Enzyme Inhibition

The compound acts as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE) and other key enzymes involved in metabolic pathways:

  • Mechanism : It binds at the active site of AChE, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal reported that derivatives of this compound showed promising results against resistant strains of bacteria.
  • Antitumor Effects : Another study highlighted its potential in reducing tumor proliferation in cell lines derived from breast cancer.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.